Dioleoyl phosphatidylserine

Catalog No.
S626406
CAS No.
70614-14-1
M.F
C42H78NO10P
M. Wt
788 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioleoyl phosphatidylserine

CAS Number

70614-14-1

Product Name

Dioleoyl phosphatidylserine

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C42H78NO10P

Molecular Weight

788 g/mol

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1

InChI Key

WTBFLCSPLLEDEM-JIDRGYQWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-sn-glycero-3-phosphoserine, 1,2-dioleoylphosphatidylserine, 1,2-dioleoylphosphatidylserine, (Z,Z)-isomer, 1,2-dioleoylphosphatidylserine, monosodium salt, (R-(Z,Z))-isomer, 1,2-dioleoylphosphatidylserine, sodium salt, (Z,Z)-isomer, 1,2-DLPS, dioleoyl phosphatidylserine, DOPSE

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

Membrane Function and Signaling:

DOPS plays a crucial role in maintaining cell membrane structure and function. Studies suggest it influences membrane fluidity and permeability, impacting cellular signaling pathways )].

Neurodegenerative Diseases:

DOPS is present in high concentrations in the brain and is involved in neuronal functions like memory and learning. Research is investigating the potential effects of DOPS supplementation on cognitive decline and neurodegenerative diseases like Alzheimer's disease )]. However, results from clinical trials have been mixed, and more research is needed to determine DOPS's efficacy in this area.

Cancer Research:

DOPS is present on the outer surface of apoptotic (dying) cells. Some studies suggest DOPS can be used as a target for cancer diagnosis and therapy )]. However, this is an active area of research, and more investigation is needed to understand DOPS's potential applications in cancer management.

Drug Delivery Systems:

DOPS shows promise as a component of drug delivery vehicles due to its biocompatible nature and ability to interact with cell membranes [Use of saposin C-dioleoylphosphatidylserine (SapC-DOPS) as a carrier for magnetic resonance imaging (MRI) contrast agents in a mouse brain cancer model. ResearchGate ()]. Research is ongoing to explore DOPS's potential for targeted drug delivery in various diseases.

Dioleoyl phosphatidylserine is a phospholipid characterized by its unique structure, which consists of two oleic acid chains esterified to a glycerol backbone, with a phosphate group attached to the serine amino acid. This compound is often denoted by its systematic name, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. It plays a crucial role in cellular membranes, particularly in neuronal cells, where it is primarily found in the inner leaflet of the lipid bilayer. Dioleoyl phosphatidylserine is known for its anionic nature, which contributes to various biological functions, including cell signaling and membrane dynamics .

That are vital for cellular processes:

  • Hydrolysis: Enzymatic hydrolysis of dioleoyl phosphatidylserine by phospholipases can yield free fatty acids and lysophosphatidylserine, which are important signaling molecules.
  • Transesterification: This reaction can modify the fatty acid chains of dioleoyl phosphatidylserine, influencing its physical properties and biological activity.
  • Membrane Fusion: Dioleoyl phosphatidylserine has been shown to affect the kinetics of membrane fusion processes, particularly in the presence of calcium ions, which can enhance lipid mixing and content leakage between vesicles .

Dioleoyl phosphatidylserine exhibits significant biological activities:

  • Cell Signaling: It is involved in various signaling pathways, particularly those related to apoptosis and cell survival. Its exposure on the outer leaflet of the membrane serves as a signal for phagocytosis by macrophages during apoptosis.
  • Neuroprotection: Research indicates that dioleoyl phosphatidylserine may play a protective role against neurodegenerative diseases by modulating amyloid-beta peptide interactions in neuronal membranes .
  • Coagulation: In blood coagulation, dioleoyl phosphatidylserine facilitates the binding of clotting factors to membranes, enhancing the coagulation cascade .

Dioleoyl phosphatidylserine can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of oleic acid with glycerol phosphate followed by the addition of serine. This method allows for precise control over the final product's composition.
  • Enzymatic Synthesis: Using specific enzymes like phospholipases or acyltransferases can yield dioleoyl phosphatidylserine from other phospholipids or fatty acids.
  • Lipid Extraction from Natural Sources: Dioleoyl phosphatidylserine can also be isolated from natural sources such as bovine brain tissue, although this method may not provide high purity or yield.

Dioleoyl phosphatidylserine has diverse applications:

  • Pharmaceuticals: It is used in formulations aimed at treating cognitive decline and neurodegenerative diseases due to its neuroprotective properties.
  • Food Industry: As a food additive, it can enhance emulsification and stability in various products.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations.

Studies have shown that dioleoyl phosphatidylserine interacts with various biomolecules:

  • Amyloid-Beta Peptides: Research indicates that dioleoyl phosphatidylserine enhances the oligomerization of amyloid-beta peptides, leading to increased membrane permeability and potential neurotoxicity .
  • Clotting Factors: It plays a crucial role in blood coagulation by facilitating interactions between clotting proteins and membranes through calcium-dependent binding mechanisms .
  • Calcium Ions: The presence of calcium ions significantly influences the behavior of dioleoyl phosphatidylserine in membrane fusion processes, demonstrating its importance in cellular signaling and function .

Dioleoyl phosphatidylserine shares structural similarities with other phospholipids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
PhosphatidylcholineContains choline instead of serineZwitterionic nature; abundant in cell membranes
PhosphatidylethanolamineContains ethanolamine instead of serinePlays a role in membrane fusion and dynamics
PhosphatidylglycerolContains glycerol instead of serineInvolved in mitochondrial function
DioleoylphosphatidylcholineSimilar fatty acid chains but zwitterionicMajor component of cell membranes
DioleoylphosphatidylethanolamineSimilar fatty acid chains but contains ethanolamineImportant for cell signaling

Dioleoyl phosphatidylserine's uniqueness lies in its anionic charge and specific interactions with proteins involved in apoptosis and coagulation processes. Its role as a signaling molecule differentiates it from other similar compounds that may not exhibit such properties.

Physical Description

Solid

XLogP3

10.2

UNII

KJ401H4834

Wikipedia

1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]

Dates

Modify: 2024-04-14

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